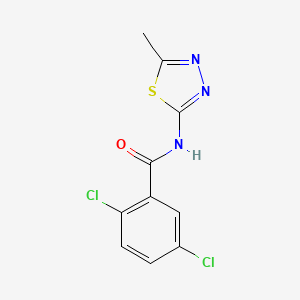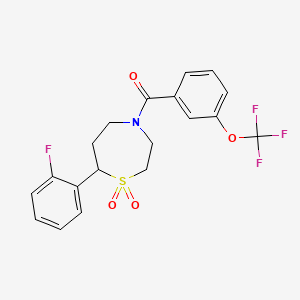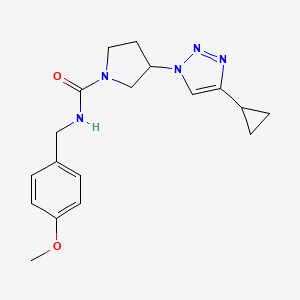
9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired molecule. The choice of reactions depends on the structure of the target molecule and the available starting materials. The synthesis is usually optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical behavior of a compound is studied by performing various reactions and observing the products. This can provide information about the reactivity of different parts of the molecule and the mechanisms of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined experimentally. These properties can provide information about the compound’s behavior in different environments .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Studies have reported on the synthesis and crystal structure analysis of compounds with similar structures. For example, a study focused on synthesizing a compound with dimethoxyphenyl and thiophen-2-yl groups, exploring its crystal structure and molecular interactions through X-ray diffraction studies (Prabhuswamy et al., 2016). This research contributes to understanding the molecular geometry and potential reactivity of such compounds.
- Another research effort delved into synthesizing and characterizing derivatives involving thiophene and pyrazole structures, highlighting their antimicrobial potential and molecular docking studies to assess their interaction with biological targets (Talupur et al., 2021).
Potential Biomedical Applications
- The antimicrobial evaluation of synthesized compounds with structures incorporating thiophene and carboxamide groups has been a subject of interest. Research indicates that these compounds exhibit potential as antimicrobial agents, evaluated through docking studies and biological assays (Spoorthy et al., 2021).
- Purine analogs, including those with modifications at the 6-carboxamide position, have been studied for their roles in the treatment of various diseases. For example, research on substituted purines has explored their application in inhibiting specific kinases and inducing apoptosis in tumor cells, suggesting their potential in cancer therapy (Lorente-Macías et al., 2018).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Structure-activity relationship (sar) studies on similar compounds, such as 1-(thiophen-2-yl)-9h-pyrido[3,4-b]indole derivatives, have shown that the presence of electron-withdrawing groups and electron-donating ortho, para directing groups can increase their antiviral activities . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with this compound, can influence a wide range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds, it’s likely that the compound’s action results in a variety of molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-26-10-6-5-9(8-11(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBJIFJHJBWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)
![[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2933270.png)

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)



![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
azanium chloride](/img/structure/B2933283.png)
![(4-Butylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2933286.png)
![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)
![1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B2933289.png)
![N-(2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2933290.png)